Cyclobutyl(2-fluorophenyl)methanamine hydrochloride

Description

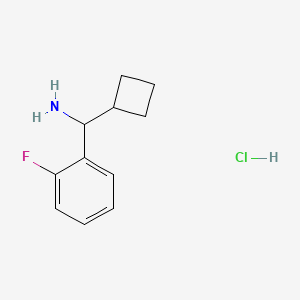

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride is a synthetic organic compound featuring a cyclobutane ring directly attached to a methanamine group, which is further substituted with a 2-fluorophenyl moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical and research applications.

Key structural attributes include:

- Cyclobutyl group: A strained four-membered ring that influences steric and electronic properties.

- 2-fluorophenyl group: Fluorine substitution at the ortho position modulates electronic effects (e.g., electron-withdrawing) and may enhance metabolic stability.

- Hydrochloride salt: Improves crystallinity and handling properties.

Molecular analogs in the evidence (e.g., cyclopropyl or cyclopentyl derivatives) indicate a molecular weight range of 200–265 g/mol, with variations depending on substituents .

Properties

IUPAC Name |

cyclobutyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTVHJZSVDOMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride, also known as (1-(2-fluorophenyl)cyclobutyl)methanamine hydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclobutyl ring substituted with a 2-fluorophenyl group and an amine functional group. The presence of the fluorine atom is noteworthy as it enhances lipophilicity and metabolic stability, making it a promising candidate in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety increases binding affinity to receptors or enzymes, while the cyclobutyl ring contributes structural stability. The methanamine group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's overall activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits biological activities relevant to various therapeutic areas. However, detailed pharmacological studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth :

- Enzyme Interaction Studies :

- Cytotoxicity Assessments :

Scientific Research Applications

Pharmaceutical Development

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. The incorporation of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Preliminary studies suggest that this compound may exhibit biological activity relevant to several therapeutic areas, including:

- Neuropharmacology : Potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

- Oncology : Investigated for its role in targeting cancer cells through specific receptor interactions.

Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Biological Research Applications

In biological research, this compound serves as a model compound for studying the effects of cyclobutyl-containing compounds on biological systems. Its unique structural features allow researchers to investigate:

- Receptor Binding Studies : Understanding how the compound interacts with various biological targets, including receptors and enzymes.

- Metabolic Pathways : Exploring how the compound is metabolized within biological systems and its potential effects on metabolic processes.

Comparative Analysis with Related Compounds

Several structurally similar compounds can provide insights into the unique properties of this compound. The following table compares this compound with others in its class:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylphenyl)cyclobutylamine | Methyl substitution | May exhibit different pharmacological properties due to the methyl group. |

| 1-(4-Fluorophenyl)cyclobutylamine | Fluorine at para position | Potentially different receptor interactions compared to meta or ortho positions. |

| 1-(2-Chlorophenyl)cyclobutylamine | Chlorine instead of fluorine | Differences in electronic properties affecting reactivity and binding. |

These comparisons illustrate how variations in substituent groups can influence biological activity, selectivity, and pharmacokinetics.

Future Research Directions

Given the preliminary findings regarding this compound's potential applications, future research should focus on:

- In-depth Pharmacological Studies : To better understand the compound’s mechanisms of action.

- Toxicological Assessments : To evaluate safety profiles for potential therapeutic use.

- Development of Derivatives : Exploring modifications to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Preparation Methods

Cyclization

- Objective: Formation of the cyclobutyl ring attached to the phenyl group.

- Typical Approach: Starting from an appropriate alkyl halide or precursor, intramolecular cyclization is induced using strong bases or catalytic systems.

- Reagents: Alkyl halides or precursors capable of cyclobutyl formation.

- Conditions: Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from ambient to reflux depending on substrate reactivity.

Fluorination

- Objective: Introduction of the fluorine atom at the 2-position of the phenyl ring.

- Methods:

- Direct electrophilic fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Use of pre-fluorinated phenyl precursors to incorporate the fluorine atom before cyclization.

- Considerations: The position of fluorine affects electronic properties and biological activity; ortho-fluorination requires regioselective control.

Amination and Salt Formation

- Objective: Formation of the methanamine group and conversion to the hydrochloride salt.

- Typical Method:

- Reduction of nitrile precursors (e.g., 1-(2-fluorophenyl)cyclobutane carbonitrile) via catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere.

- Subsequent treatment of the free amine with hydrochloric acid (HCl) in ether or suitable solvent to form the hydrochloride salt.

- Reaction Conditions:

- Hydrogenation: Room temperature to mild heating, 12 hours typical reaction time.

- Salt formation: 0°C to room temperature, ensuring complete conversion.

Representative Synthetic Route and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Alkyl halide precursor, base, THF, reflux | 70-80 | Formation of cyclobutyl ring |

| Fluorination | Selectfluor or NFSI, solvent, room temp | 60-75 | Ortho-selective fluorination |

| Nitrile Reduction | H2, Pd/C or Ni-Si catalyst, RT, 12 h | 75 | Conversion to primary amine |

| Hydrochloride Salt Formation | HCl in ether, 0°C to RT | 85 | Formation of stable salt |

Purification and Characterization

- Purification Methods: Crystallization from suitable solvents, recrystallization to enhance purity, and chromatographic techniques if necessary.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR in methanol-d4 shows aromatic protons (δ 7.4–7.3 ppm), methylene protons (δ ~4.1 ppm), and cyclobutyl protons (δ 1.8–2.5 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular ion peak at m/z 216 ([M+H]^+).

- Infrared Spectroscopy (FT-IR): Characteristic N-H stretch (~3300 cm^-1) and C-F vibrations (~1220 cm^-1).

- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard for research-grade material.

- Nuclear Magnetic Resonance (NMR):

Analytical Data Summary Table

| Analytical Method | Key Observations | Purpose |

|---|---|---|

| ^1H NMR | Aromatic (δ 7.3–7.4), methylene (δ ~4.1), cyclobutyl (δ 1.8–2.5) | Structural confirmation |

| Mass Spectrometry | m/z 216 ([M+H]^+) | Molecular weight confirmation |

| FT-IR | N-H stretch (~3300 cm^-1), C-F stretch (~1220 cm^-1) | Functional group identification |

| HPLC | >95% purity | Purity assessment |

Notes on Scale-Up and Industrial Production

- Industrial synthesis often employs automated reactors with continuous monitoring for temperature, pressure, and purity.

- Quality control includes crystallization and drying steps to ensure consistent batch-to-batch purity.

- Solvent choice and reaction optimization focus on minimizing impurities and maximizing yield.

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl(2-fluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reductive amination between cyclobutyl ketone derivatives and 2-fluorobenzylamine precursors. For example:

Cyclobutane ring formation : Use [2 + 2] photocycloaddition or cyclopropane expansion with fluorinated substrates.

Amine coupling : React cyclobutyl carbonyl intermediates (e.g., cyclobutanecarboxylic acid) with 2-fluorophenylmethanamine under catalytic hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride in acidic media .

Hydrochloride salt formation : Precipitate the free base with HCl gas in anhydrous ether or ethanol .

Q. Optimization Tips :

Q. How can researchers validate the structural purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key peaks include cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and aromatic fluorine-coupled signals (δ 7.0–7.5 ppm) .

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 224.1 (free base) and chloride adducts .

- Elemental Analysis : Validate %C, %H, %N, and %Cl (deviation < 0.4% from theoretical) .

Q. How do steric and electronic effects of the cyclobutyl and 2-fluorophenyl groups influence the compound’s pharmacological activity?

Methodological Answer: Design comparative studies using analogs:

Steric analogs : Replace cyclobutyl with cyclopentyl or cyclohexyl to assess ring size impact.

Electronic analogs : Substitute 2-fluorophenyl with 2-chloro- or 2-methoxyphenyl groups.

Q. Experimental Design :

- Conduct receptor-binding assays (e.g., serotonin/dopamine transporters) to measure IC₅₀.

- Use molecular docking simulations (e.g., AutoDock Vina) to analyze ligand-receptor interactions.

Key Finding :

Cyclobutyl’s rigid conformation enhances binding affinity by reducing entropy loss, while the 2-fluoro group improves blood-brain barrier penetration via increased lipophilicity (logP ~2.1) .

Q. How can researchers resolve enantiomeric mixtures of this compound?

Methodological Answer: Use chiral resolution techniques:

Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% diethylamine.

Diastereomeric salt formation : React racemic free base with (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Q. Data Contradiction Analysis :

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer: Perform stability studies:

pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC.

Oxidative Stress : Expose to H₂O₂ (0.3%) or liver microsomes to identify vulnerable sites.

Q. Findings :

Q. How can researchers correlate in vitro binding data with in vivo pharmacokinetics for this compound?

Methodological Answer: Use a tiered approach:

In vitro : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes).

In silico : Predict bioavailability via SwissADME or GastroPlus.

In vivo : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis.

Q. Key Parameters :

- High plasma protein binding (~85%) may limit free drug concentration .

- Moderate clearance (20 mL/min/kg) suggests hepatic metabolism dominates .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 60–70% yields , while others achieve >85% . Differences may stem from solvent purity (anhydrous vs. technical grade) or catalyst activation.

- Enantiomer Activity : Conflicting reports on (R)- vs. (S)-enantiomer efficacy highlight the need for rigorous stereochemical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.